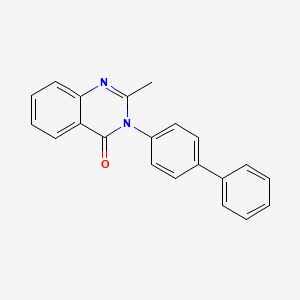

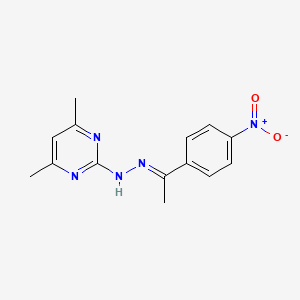

3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring .

Synthesis Analysis

While the specific synthesis pathway for “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” is not available, quinazolinone derivatives are typically synthesized through cyclization reactions . For instance, cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents .Chemical Reactions Analysis

Quinazolinones and their derivatives are known to be reactive towards a variety of nucleophiles, including alcohols, amines, and even water . They can form various products through reactions such as Sonogashira cross-coupling reactions .科学研究应用

Anticancer Applications

The compound has shown potential in the field of cancer research. It has been evaluated for its anticancer potential on two standardized human cell lines, HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results showed that the cell line MDA-MB-231 is more sensitive to the compounds’ action . The promising effect of the compound, especially on the MDA-MB-231 cell line, motivates future studies to improve the anticancer profile and to reduce the toxicological risks .

Apoptosis Induction

The compound has been found to induce apoptosis, a process of programmed cell death that occurs in multicellular organisms . This property could be beneficial in the treatment of various diseases, including cancer .

STAT Inhibitors

The compound has been indicated as a potential inhibitor of STAT3, a protein that in humans is encoded by the STAT3 gene . STAT3 is an important factor in many cellular processes such as cell growth and apoptosis, and its inhibition could have therapeutic benefits .

miR-21 Targeting

The compound has been suggested to target miR-21, a microRNA that in humans is encoded by the MIR21 gene . miR-21 plays a significant role in cellular processes such as proliferation, apoptosis, and migration, and its targeting could have potential therapeutic benefits .

Photophysical Properties

The compound has been investigated for its photophysical properties. It has shown high Stokes shift of 7052 cm−1. The experimentally measured optical band gap (Egopt) value is found to be 3.01 eV and the fluorescence quantum yields (Φf) is 0.40 .

Electrochemical Properties

The electrochemical properties of the compound have been investigated in detail using cyclic voltammetry measurements . Understanding these properties can provide valuable insights into the compound’s potential applications in fields like energy storage and conversion .

Optoelectronics

The compound could play an important role in organic optoelectronics and possibly can be utilized as bipolar transport materials for electroluminescence applications in optoelectronic devices/OLEDs .

Thermal Stability

The compound displays a high thermal stability with decomposition temperature (Td5%) 387 °C and a large glass transition temperature (Tg) of 98 °C . This high thermal stability could make it suitable for use in various applications that require materials to withstand high temperatures .

安全和危害

作用机制

Mode of Action

It is suggested that the compound might interact with its targets, leading to changes at the molecular level

Biochemical Pathways

The biochemical pathways affected by “3-(4-biphenylyl)-2-methyl-4(3H)-quinazolinone” are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

属性

IUPAC Name |

2-methyl-3-(4-phenylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-22-20-10-6-5-9-19(20)21(24)23(15)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMQVCODDMQMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5748975.png)

![3-hydroxy-4-methoxy-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]benzamide](/img/structure/B5748989.png)

![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanohydrazide](/img/structure/B5749009.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5749026.png)

![4-[(4-chloro-3-methylphenoxy)acetyl]morpholine](/img/structure/B5749034.png)

![2-hydroxy-5-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5749040.png)

![1-[(2,3,5-trimethylphenoxy)acetyl]azepane](/img/structure/B5749072.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methoxybenzamide](/img/structure/B5749085.png)